molecular formula C15H17F3N2O B6171760 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1212423-28-3

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6171760
CAS No.: 1212423-28-3
M. Wt: 298.30 g/mol
InChI Key: PKPQTBHUGPSIHX-UHFFFAOYSA-N
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Description

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas. This compound features a bicyclic lipophilic group derived from natural sources and a trifluoromethyl-substituted phenyl group. It is known for its potential biological activities, including inhibition of RNA virus replication and soluble epoxide hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yields and purity, with careful control of reaction conditions to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the bicyclic heptane moiety.

    Reduction: Reduction reactions can target the urea functional group or the trifluoromethyl-substituted phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the bicyclic heptane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly effective as an inhibitor of soluble epoxide hydrolase and RNA virus replication .

Properties

CAS No.

1212423-28-3

Molecular Formula

C15H17F3N2O

Molecular Weight

298.30 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)11-2-1-3-12(8-11)19-14(21)20-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H2,19,20,21)

InChI Key

PKPQTBHUGPSIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Purity

95

Origin of Product

United States

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